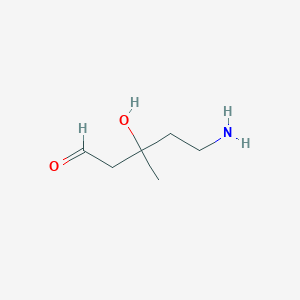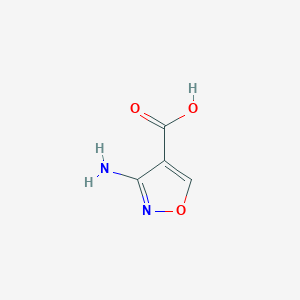
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol: is an organic compound characterized by the presence of a chiral center, a tert-butyl group, and a chloroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and chloroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction may be conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Ligands: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol can be used as a building block for the synthesis of chiral ligands, which are important in asymmetric catalysis.
Biology:
Enzyme Inhibition Studies: The compound may be used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of drug discovery.
Medicine:
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The presence of the chiral center and functional groups allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (1S)-1-(4-tert-butylphenyl)-2-methylpropyl-2-[(3R)-1,1-dioxo-2,3-dihydro-1H-1,2,4-triazol-3-yl]acetamide
- N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide
Comparison:
- Structural Differences: While these compounds share the tert-butylphenyl moiety, they differ in the functional groups attached to the chiral center and the overall molecular structure.
- Unique Properties: (1S)-1-(4-tert-butylphenyl)-2-chloroethan-1-ol is unique due to its specific combination of a chloroethanol moiety and a chiral center, which imparts distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(1S)-1-(4-tert-butylphenyl)-2-chloroethanol |
InChI |
InChI=1S/C12H17ClO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,8H2,1-3H3/t11-/m1/s1 |
Clave InChI |
VWLIAPTVFUEUKK-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCl)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


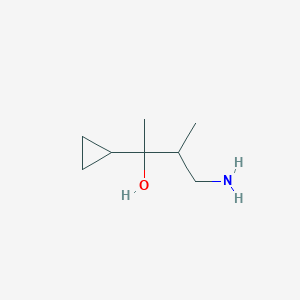
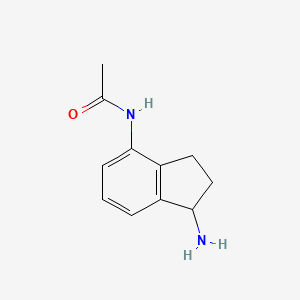
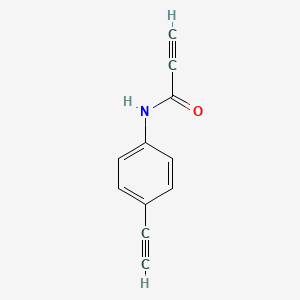

![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
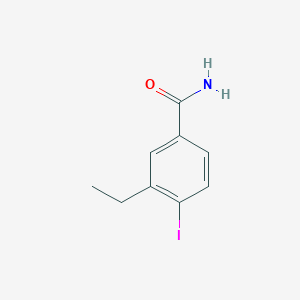
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
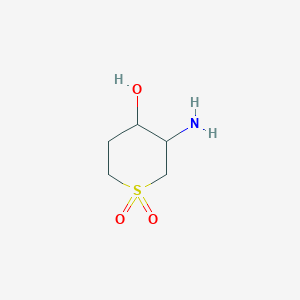
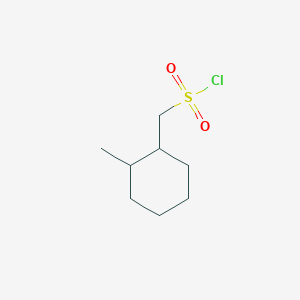
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

